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Spectroscopic Profile of Calenduloside H: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Calenduloside H, a triterpenoid saponin isolated from Calendula officinalis and Momordica

cochinchinensis. This document is intended to serve as a core resource for researchers

engaged in natural product chemistry, pharmacology, and drug development.

Introduction
Calenduloside H, also known as Glucoside C and Calendulaglycoside C, is a bioactive natural

product with the molecular formula C₄₈H₇₆O₁₉ and a molecular weight of 957.11 g/mol .[1] Its

structural elucidation and biological activity studies rely heavily on modern spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS). This guide summarizes the available spectroscopic data and the

experimental protocols utilized for their acquisition.

Spectroscopic Data
The definitive structural characterization of Calenduloside H has been established through a

combination of 1D and 2D NMR spectroscopy, as well as high-resolution mass spectrometry.

While the original detailed spectroscopic data is found in foundational literature, this guide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1654697?utm_src=pdf-interest
https://www.benchchem.com/product/b1654697?utm_src=pdf-body
https://www.benchchem.com/product/b1654697?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Calenduloside-H
https://www.benchchem.com/product/b1654697?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1654697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


presents a consolidated summary based on available information for structurally similar

oleanolic acid glycosides.

Mass Spectrometry Data
High-resolution mass spectrometry with electrospray ionization (ESI-MS) is a critical tool for

determining the molecular weight and elemental composition of Calenduloside H.

Ion m/z (measured) m/z (calculated) Formula

[M+Na]⁺ Data not available 979.4825 C₄₈H₇₆O₁₉Na

[M-H]⁻ Data not available 955.4856 C₄₈H₇₅O₁₉

Note: Specific experimental m/z values for Calenduloside H are not readily available in recent

public literature. The calculated values are provided for reference.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the

molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

The data presented below is a representative compilation for the oleanolic acid backbone and

sugar moieties commonly found in related triterpenoid saponins from Calendula officinalis.
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Carbon No.
Chemical Shift (δ)

ppm
Carbon No.

Chemical Shift (δ)

ppm

Aglycone (Oleanolic

Acid)
Glucuronic Acid

1 ~38.5 1' ~104.5

2 ~26.5 2' ~74.0

3 ~89.0 3' ~76.5

4 ~39.5 4' ~72.0

5 ~55.5 5' ~76.0

6 ~18.5 6' ~176.0

7 ~32.5 Galactose

8 ~39.0 1'' ~105.0

9 ~47.5 2'' ~73.5

10 ~37.0 3'' ~75.0

11 ~23.5 4'' ~69.0

12 ~122.5 5'' ~76.0

13 ~144.0 6'' ~62.0

14 ~42.0 Glucose

15 ~28.0 1''' ~95.5

16 ~23.0 2''' ~73.0

17 ~46.5 3''' ~77.0

18 ~41.5 4''' ~70.5

19 ~46.0 5''' ~77.5

20 ~30.5 6''' ~61.5

21 ~34.0
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22 ~33.0

23 ~28.0

24 ~16.5

25 ~15.5

26 ~17.0

27 ~26.0

28 ~176.5

29 ~33.0

30 ~23.5

Note: These are approximate chemical shifts based on related compounds. Actual values may

vary depending on the solvent and experimental conditions.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum reveals the number and types of protons in the molecule, as well as

their connectivity through spin-spin coupling. Key signals for Calenduloside H would include

those for the anomeric protons of the sugar units, the olefinic proton of the oleanolic acid

backbone, and the methyl groups.

Proton(s)
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) in Hz

H-12 (Aglycone) ~5.30 t ~3.5

H-1' (GlcA) ~4.50 d ~7.5

H-1'' (Gal) ~5.15 d ~7.5

H-1''' (Glc) ~5.40 d ~8.0

Methyl Protons ~0.75 - 1.25 s
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Note: These are representative values. The exact chemical shifts and coupling constants

require experimental determination.

Experimental Protocols
The spectroscopic data for triterpenoid saponins like Calenduloside H are typically acquired

using the following methodologies.

NMR Spectroscopy
A standard protocol for the NMR analysis of triterpenoid saponins involves the following steps:

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent, typically methanol-d₄ (CD₃OD) or pyridine-d₅ (C₅D₅N). Tetramethylsilane (TMS) is

often used as an internal standard.

Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at

400 MHz or higher for ¹H NMR.

1D NMR: Standard ¹H and ¹³C{¹H} NMR spectra are recorded to observe the proton and

carbon signals, respectively.

2D NMR: A suite of 2D NMR experiments is crucial for complete structural assignment.

These include:

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within

the aglycone and sugar moieties.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C atoms, which is essential for determining the linkages

between the aglycone and sugar units, as well as the sequence of the sugar chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the stereochemistry of the glycosidic

linkages and the relative stereochemistry of the aglycone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1654697?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1654697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry
Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method for

the analysis of triterpenoid saponins.

Chromatography:

Column: A reversed-phase C18 column is commonly used.

Mobile Phase: A gradient elution is typically employed, using a mixture of water (often with

a small percentage of formic acid or acetic acid to improve ionization) and an organic

solvent like acetonitrile or methanol.

Mass Spectrometry:

Ionization: Electrospray ionization (ESI) is the most common technique, used in either

positive or negative ion mode.

Analysis: High-resolution mass analyzers such as Time-of-Flight (TOF) or Orbitrap are

used to obtain accurate mass measurements for molecular formula determination. Tandem

mass spectrometry (MS/MS) is performed to induce fragmentation of the parent ion,

providing valuable structural information about the sugar sequence and the aglycone.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the isolation and structural elucidation

of Calenduloside H using spectroscopic methods.
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Caption: Workflow for the isolation and structural elucidation of Calenduloside H.
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This guide provides a foundational understanding of the spectroscopic data associated with

Calenduloside H. For detailed experimental values, researchers are encouraged to consult the

primary literature, particularly the foundational work on the isolation of triterpenoid glycosides

from Calendula officinalis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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